Ferrocenemethanol: A Technical Guide to its Fundamental Properties and Characteristics
Ferrocenemethanol: A Technical Guide to its Fundamental Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrocenemethanol [(C₅H₅)Fe(C₅H₄CH₂OH)], a stable, yellow crystalline organometallic compound, has garnered significant attention across various scientific disciplines. Its unique electrochemical properties make it a standard reference compound in non-aqueous electrochemistry. Furthermore, its role as a versatile synthetic intermediate has led to the development of novel compounds with significant biological activities, particularly in the realm of anticancer and biosensing applications. This technical guide provides an in-depth overview of the fundamental physicochemical properties, spectroscopic characteristics, and key experimental protocols related to ferrocenemethanol. It also explores its mechanism of action in biological systems, offering a valuable resource for researchers in chemistry, materials science, and drug development.
Physicochemical Properties
Ferrocenemethanol is an air- and moisture-sensitive solid at room temperature. Its core structure consists of a central iron atom "sandwiched" between two cyclopentadienyl rings, with a hydroxymethyl group substituent on one of the rings. This structure imparts unique electronic and steric properties to the molecule.
Table 1: Physicochemical Properties of Ferrocenemethanol
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂FeO | [1][2] |
| Molecular Weight | 216.06 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 79-81 °C | [1][2][3] |
| Solubility | Partially miscible in water; Soluble in methanol and other organic solvents. | [1] |
| CAS Number | 1273-86-5 | [1][2] |
Spectroscopic Characteristics
The structural features of ferrocenemethanol give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of ferrocenemethanol. The spectra are characterized by signals corresponding to the protons and carbons of the cyclopentadienyl (Cp) rings and the hydroxymethyl substituent.
Table 2: ¹H NMR Spectroscopic Data for Ferrocenemethanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~4.35 | s | 2H | -CH₂O- | [1] |
| ~4.26 | t | 2H | Substituted Cp ring protons | [1] |
| ~4.20 | br | 7H | Unsubstituted and substituted Cp ring protons | [1] |
Table 3: ¹³C NMR Spectroscopic Data for Ferrocenemethanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~88.88 | Quaternary carbon of the substituted Cp ring | [1][4] |
| ~69.33 | CH of the substituted Cp ring | [1][4] |
| ~68.74 | -CH₂O- | [1][4] |
| ~68.70 | CH of the substituted Cp ring | [1][4] |
| ~68.29 | CH of the unsubstituted Cp ring | [1][4] |
| ~61.17 | -OH (may not be consistently observed) | [1][4] |
Infrared (IR) Spectroscopy
The IR spectrum of ferrocenemethanol exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The spectrum is typically recorded using a KBr pellet.
Table 4: Characteristic IR Absorption Bands for Ferrocenemethanol (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3400-3100 | Broad, Strong | O-H stretching (hydrogen-bonded) | [5][6] |
| ~3100-3000 | Medium | C-H stretching (aromatic Cp ring) | [2][7] |
| ~2950-2850 | Medium | C-H stretching (aliphatic -CH₂-) | [5][6] |
| ~1650 | Weak | C=C stretching (Cp ring) | [2][7] |
| ~1410 | Medium | C-C stretching (Cp ring) | [2][7] |
| ~1108, 999, 811 | Strong | C-H out-of-plane bending (Cp ring) | [2][7] |
| ~1050 | Strong | C-O stretching | [5][6] |
| ~476 | Medium | Asymmetric ring-metal stretching | [7] |
UV-Visible (UV-Vis) Spectroscopy
The electronic spectrum of ferrocenemethanol in ethanol displays characteristic absorption bands in the UV and visible regions, arising from d-d transitions of the iron center and charge-transfer transitions between the metal and the cyclopentadienyl ligands.
Table 5: UV-Visible Spectroscopic Data for Ferrocenemethanol (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |
| ~325 | ~450 | d-d transition | [8][9] |
| ~440 | ~90 | d-d transition | [8][9] |
Experimental Protocols
Synthesis of Ferrocenemethanol via Reduction of Ferrocenecarboxaldehyde
This protocol details the synthesis of ferrocenemethanol by the reduction of ferrocenecarboxaldehyde using sodium borohydride.
Materials:
-
Ferrocenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ferrocenecarboxaldehyde (1 equivalent) in a mixture of THF and MeOH (5:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
While stirring at room temperature, add sodium borohydride (1 equivalent) portion-wise over 30 minutes.[1]
-
Continue stirring for an additional 30 minutes after the addition is complete.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.[1]
-
Wash the organic layer sequentially with deionized water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield ferrocenemethanol as a yellow solid.[1]
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Cyclic Voltammetry of Ferrocenemethanol
This protocol outlines the procedure for performing cyclic voltammetry on ferrocenemethanol, a common experiment to determine its redox potential.
Materials:
-
Ferrocenemethanol
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Solvent (e.g., acetonitrile or dichloromethane, anhydrous)
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Potentiostat
Procedure:
-
Prepare a solution of ferrocenemethanol (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no reaction occurs (e.g., 0.0 V vs. reference).
-
Switching Potential (Vertex 1): A potential sufficiently positive to oxidize ferrocenemethanol (e.g., +0.8 V).
-
Switching Potential (Vertex 2): A potential sufficiently negative to reduce the generated ferrocenium cation (e.g., 0.0 V).
-
Scan Rate: Typically 100 mV/s.
-
-
Run the cyclic voltammogram and record the resulting current-voltage curve.
-
From the voltammogram, determine the half-wave potential (E₁/₂) as the average of the anodic (Epa) and cathodic (Epc) peak potentials. This value represents the formal redox potential of the Fc/Fc⁺ couple under the experimental conditions.
Biological Activity and Mechanism of Action
Ferrocene and its derivatives, including ferrocenemethanol, have shown promise as anticancer agents. Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) through Fenton-like reactions and the subsequent induction of apoptosis.
Fenton Reaction and ROS Generation
The iron center in ferrocenemethanol can participate in Fenton-like chemistry within the cellular environment. The Fe(II) of the ferrocene moiety can react with endogenous hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). This process can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA.
Induction of Apoptosis
The oxidative stress induced by ferrocenemethanol-generated ROS can trigger programmed cell death, or apoptosis. Studies on related ferrocene derivatives have implicated the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis, ultimately leading to cell death.[10][11] Furthermore, some ferrocene derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[10][12]
Crystal Structure
Conclusion
Ferrocenemethanol is a fundamentally important organometallic compound with well-defined physicochemical and spectroscopic properties. Its utility extends from a reliable standard in electrochemical studies to a versatile building block for the synthesis of bioactive molecules. The ability of its ferrocene core to induce oxidative stress and trigger apoptotic pathways in cancer cells highlights its potential in the development of novel therapeutics. This guide provides a comprehensive foundation for researchers and professionals working with or exploring the applications of ferrocenemethanol.
References
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- 11. Novel Ferrocene Derivatives Induce G0/G1 Cell Cycle Arrest and Apoptosis through the Mitochondrial Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. CCDC 2376630: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]
- 14. CCDC 2376628: Experimental Crystal Structure Determination (Dataset) | DOE Data Explorer [osti.gov]
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